molecular formula C22H19N3S2 B11282604 4-Methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)-2-phenylthiazole

4-Methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)-2-phenylthiazole

Cat. No.: B11282604
M. Wt: 389.5 g/mol
InChI Key: JFKULWKOJKKAEW-UHFFFAOYSA-N
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Description

3-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)-6-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyridazine ring, and substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)-6-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring and quality control .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)-6-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole and pyridazine compounds .

Scientific Research Applications

3-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)-6-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)-6-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)-6-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE is unique due to its specific combination of thiazole and pyridazine rings, along with the methyl and phenyl substitutions.

Properties

Molecular Formula

C22H19N3S2

Molecular Weight

389.5 g/mol

IUPAC Name

4-methyl-5-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]-2-phenyl-1,3-thiazole

InChI

InChI=1S/C22H19N3S2/c1-15-8-6-7-11-18(15)14-26-20-13-12-19(24-25-20)21-16(2)23-22(27-21)17-9-4-3-5-10-17/h3-13H,14H2,1-2H3

InChI Key

JFKULWKOJKKAEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C

Origin of Product

United States

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